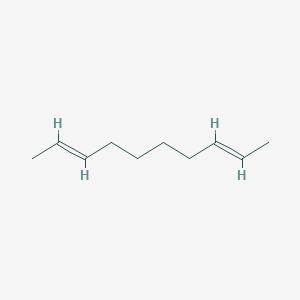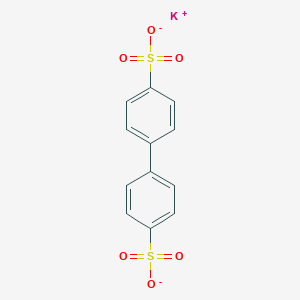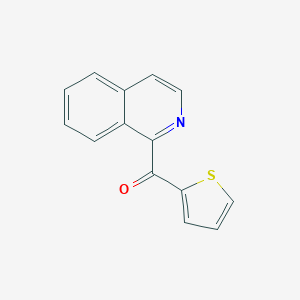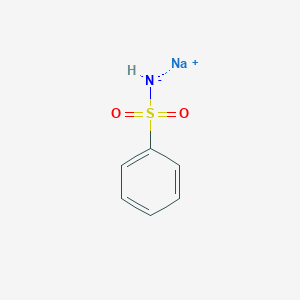
3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound is also known as BHPI and has been found to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
Mechanism Of Action
The mechanism of action of BHPI is not fully understood. However, it has been proposed that BHPI exerts its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. BHPI has also been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory cytokines.
Biochemical And Physiological Effects
BHPI has been found to exhibit a variety of biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as IL-1β and TNF-α. Additionally, BHPI has been found to induce apoptosis in cancer cells and inhibit the growth of tumors. BHPI has also been found to scavenge free radicals and protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One advantage of BHPI is its broad range of biological activities. The compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant effects, making it a potentially useful therapeutic agent. However, one limitation of BHPI is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on BHPI. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of BHPI. Another area of interest is the investigation of the mechanism of action of BHPI at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of BHPI in vivo. Finally, the potential of BHPI as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored.
Conclusion:
In conclusion, BHPI is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound exhibits a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Further research is needed to fully understand the mechanism of action of BHPI and its potential as a therapeutic agent.
Synthesis Methods
BHPI can be synthesized through a variety of methods, including the reaction of 3-benzyl-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone with sodium borohydride and acetic acid. The reaction yields BHPI as a white solid with a melting point of 233-235°C.
Scientific Research Applications
BHPI has been the subject of numerous scientific studies due to its potential as a therapeutic agent. The compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, BHPI has been shown to have anti-cancer effects by inducing apoptosis in cancer cells. BHPI has also been found to exhibit anti-oxidant effects by scavenging free radicals.
properties
Product Name |
3-Benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)-1-isoindolinone |
|---|---|
Molecular Formula |
C23H21NO3 |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-benzyl-3-hydroxy-2-(2-hydroxy-2-phenylethyl)isoindol-1-one |
InChI |
InChI=1S/C23H21NO3/c25-21(18-11-5-2-6-12-18)16-24-22(26)19-13-7-8-14-20(19)23(24,27)15-17-9-3-1-4-10-17/h1-14,21,25,27H,15-16H2 |
InChI Key |
DQJWVMZUKSQTID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC(C4=CC=CC=C4)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2CC(C4=CC=CC=C4)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



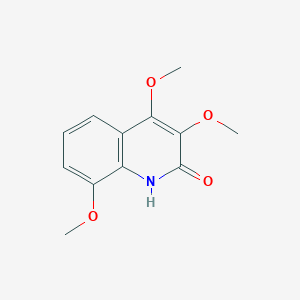
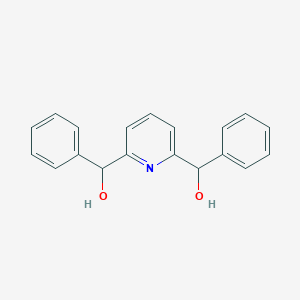
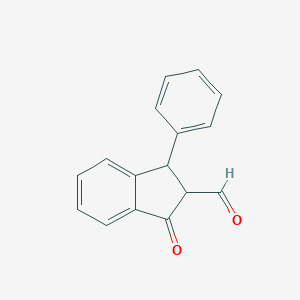
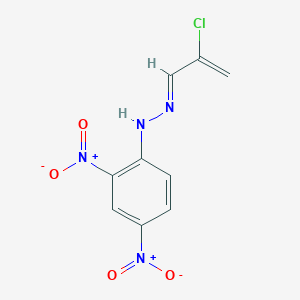
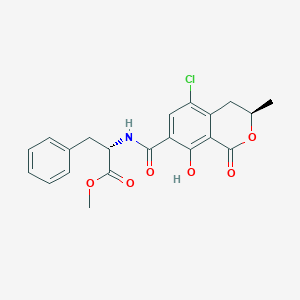
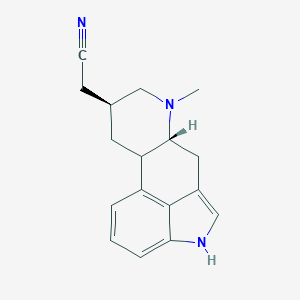
![2-(3H-pyrrolo[2,1,5-de]quinolizin-3-ylidene)malononitrile](/img/structure/B231043.png)
